molecular formula C7H8BrNO3S B13983336 N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide

N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B13983336
M. Wt: 266.11 g/mol
InChI Key: ZVGNZHOYLSUGNZ-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8BrNO3S It is characterized by the presence of a bromine atom, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide typically involves the bromination of 2-hydroxyphenylmethanesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low to moderate range to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide
  • N-(5-Fluoro-2-hydroxyphenyl)methanesulfonamide
  • N-(5-Iodo-2-hydroxyphenyl)methanesulfonamide

Uniqueness

N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C7H8BrNO3S

Molecular Weight

266.11 g/mol

IUPAC Name

N-(5-bromo-2-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H8BrNO3S/c1-13(11,12)9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3

InChI Key

ZVGNZHOYLSUGNZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Br)O

Origin of Product

United States

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